(1S,2S,4R)-4-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol
Overview
Description
Intermediate in the preparation of MLN 4924.
Mechanism of Action
Target of Action
Desulfonamide MLN 4924, also known as (1S,2S,4R)-4-(4-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)cyclopentanol, primarily targets the NEDD8-activating enzyme (NAE) . NAE plays an essential role in regulating the activity of a subset of ubiquitin E3 ligases, the cullin-RING ligases (CRLs), which are responsible for regulating the destruction of many intracellular proteins .
Mode of Action
MLN 4924 is a potent and selective small molecule inhibitor of NAE . It inhibits NAE by preventing the conjugation of NEDD8 to the Cullin Ring Ligases (CRLs) . This subsequently prevents ubiquitination and proteasomal degradation of CRL substrates . In most cancer cells tested, inhibition of NAE leads to induction of DNA rereplication, resulting in DNA damage and cell death . In preclinical models of activated b cell–like (abc) diffuse large b-cell lymphoma (dlbcl), mln4924 induces an alternative mechanism of action .
Biochemical Pathways
The inhibition of NAE by MLN 4924 disrupts the neddylation cascade, a posttranslational protein modification process . This disruption leads to the accumulation of proteins that would otherwise be degraded by the ubiquitin-proteasome system . In ABC DLBCL cells, treatment with MLN4924 results in rapid accumulation of pIκBα, decrease in nuclear p65 content, reduction of nuclear factor-κB (NF-κB) transcriptional activity, and G1 arrest, ultimately resulting in apoptosis induction . These events are consistent with potent NF-κB pathway inhibition .
Pharmacokinetics
The pharmacokinetics of MLN 4924 is currently under investigation in phase 1 clinical trials . The primary objectives of these trials are to determine the maximum tolerated dose (MTD) and safety profile of MLN4924, describe the pharmacokinetics (PK) and pharmacodynamics (PD) in blood .
Result of Action
The inhibition of NAE by MLN 4924 leads to DNA damage and cell death in most cancer cells tested . In abc dlbcl cells, mln4924 induces an alternative mechanism of action, resulting in apoptosis induction . In vivo administration of MLN4924 to mice bearing human xenograft tumors of ABC- and GCB-DLBCL blocked NAE pathway biomarkers and resulted in complete tumor growth inhibition .
Action Environment
The action environment of MLN 4924 is primarily within the cell, where it interacts with NAE to inhibit the neddylation cascade . The efficacy and stability of MLN 4924 can be influenced by various environmental factors, including the presence of other drugs, the physiological state of the cell, and the specific type of cancer being treated
Properties
IUPAC Name |
(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-(hydroxymethyl)cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c26-11-14-9-15(10-19(14)27)25-8-7-17-20(22-12-23-21(17)25)24-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,26-27H,5-6,9-11H2,(H,22,23,24)/t14-,15+,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPPXBPNHSWHBK-QXGSTGNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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